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Efficacy and Safety Profile of Alrizomadlin

o Disease
Obijective

Tumor Type |/ Study . Control . .

Regimen Response Key Efficacy Details
Phase Rate

Rate (ORR)
(DCR)

Adenoid Cystic Monotherapy 16.7% (2/12) 100% —
Carcinoma (ACC) (12/12)
(Phase 1) [1]
Malignant Monotherapy — 80% (4/5) 4 patients achieved Stable
Peripheral Nerve Disease (SD).
Sheath Tumor
(MPNST) (Phase II)
[1]
MPNST (Phase Il) [1]  Alrizomadlin + — — 2 patients achieved

Toripalimab (PD- confirmed Patrtial

1 inhibitor) Response (PR) with

prolonged PFS of 60+ and
96+ weeks.
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Tumor Type | Study
Phase

Biliary-Tract Cancer
(BTC) (Phase Il) [1]

Liposarcoma (LPS)

Regimen

Alrizomadlin +
Toripalimab

Alrizomadlin +

o Disease
Objective
Control
Response
Rate
Rate (ORR)
(DCR)

16.7% (1/6)

16.7% (1/6)

100% (6/6)

66.7% (4/6)

Key Efficacy Details

(Phase 1) [1] Toripalimab
Advanced Solid Monotherapy 10% (2/20) 60% Median PFS: 6.1 months;
Tumors (Phase |) [2] (12/20) PFS was significantly
[3] longer in TP53 wild-type
vs mutant (7.9 vs 2.2
months; P<0.001).
MDM2-amplified, Monotherapy 25% (2/8) 100% (8/8) —
TP53 wild-type
tumors (Phase 1) [2]
3]
Safety . Other Notable Safety
) Regimen Most Common Grade =23 TRAEs L
Overview Findings
Phase I Alrizomadlin Grade =23 TRAEs: 33.3% (8/24 —
Monotherapy monotherapy patients). Treatment-related SAEs:
[1] 12.5% (3/24). One patient
discontinued due to TRAE.
Phase I Alrizomadlin +  Grade =3 TRAES: 44.4% (12/27 —
Combination Toripalimab patients at 150mg dose).
Therapy [1] Treatment-related SAEs: 29.6%
(8/27). One patient discontinued
due to TRAE.
Phase | Alrizomadlin Thrombocytopenia (33.3%), DLTs: Thrombocytopenia
Monotherapy monotherapy Lymphocytopenia (33.3%), and febrile neutropenia at

(2]
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Safety . Other Notable Safety
) Regimen Most Common Grade =3 TRAEs o
Overview Findings
Neutropenia (23.8%), Anemia 200 mg. MTD: 150 mg;
(23.8%). RP2D: 100 mg.

Experimental Methodology and Trial Design

To interpret the data above, here are the key methodologies from the cited studies.

e Study Designs: The Phase | trial (NCT03781986) was a first-in-human, single-arm, open-label study

using a "3 + 3" dose escalation design [2]. The Phase Il study (NCT03611868) investigated
alrizomadlin as a single agent or in combination with the PD-1 inhibitor toripalimab in patients with
selected advanced solid tumors [1].

e Dosing Regimen: In both studies, alrizomadlin was administered orally once daily every other day
(g.0.d.) for 21 days, followed by 7 days off, in a 28-day cycle [1] [2]. The recommended Phase Il dose

(RP2D) was established as 100 mg on this schedule [2].
¢ Patient Population: The trials enrolled patients with histologically confirmed, locally advanced, or

metastatic solid tumors (e.g., ACC, LPS, MPNST, BTC) who had progressed on standard treatment or

lacked effective therapies [1] [2]. The Phase | study highlighted that TP53 mutation status was not
required for enrollment but was analyzed retrospectively [2].

¢ Key Endpoints: Primary endpoints for the Phase | trial were safety, tolerability, and determination of

the Maximum Tolerated Dose (MTD) and RP2D [2]. Key efficacy endpoints across studies included

Objective Response Rate (ORR) and Disease Control Rate (DCR), assessed per RECIST 1.1 criteria
[1] [2]. Pharmacodynamic (PD) effects were measured via plasma Macrophage Inhibitory Cytokine-1

(MIC-1) levels, a biomarker of p53 pathway activation [2].

Mechanism of Action and Rationale for Combination

Alrizomadlin's mechanism and synergistic potential with immunotherapy can be visualized through its

action on the p53 pathway.

The diagram illustrates the dual mechanisms of alrizomadlin:

¢ Restoring p53 Function: In tumor cells with wild-type TP53, alrizomadlin binds to MDM2, disrupting
its inhibitory interaction with p53. This leads to p53 protein stabilization and activation, triggering cell

cycle arrest and apoptosis (programmed cell death) [2] [4].
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¢ Synergy with Immunotherapy: Preclinical and clinical data suggest that alrizomadlin can modulate
the tumor immune microenvironment. By activating p53, it can enhance T-cell function and produce
an interferon-y signature, which may help overcome resistance to PD-1/PD-L1 checkpoint inhibitors
(CPIs) [2]. This provides a strong rationale for the combination regimen with toripalimab, as reflected
in the clinical data [1].

Interpretation and Research Implications

For researchers and drug development professionals, the data indicates:

¢ Patient Selection is Critical: The efficacy of alrizomadlin is most pronounced in tumors with wild-
type *TP53* and particularly those with MDM2 amplification [2] [3]. Biomarker-driven patient
selection will be essential for future trials.

¢ A Manageable Safety Profile: The primary toxicities are hematological (thrombocytopenia,
neutropenia, anemia), which are on-target effects of p53 activation in the bone marrow and are
generally manageable with dose modifications [1] [2].

¢ Promising Combination Potential: The durable responses observed with the alrizomadlin and
toripalimab combination in CPI-resistant settings, such as melanoma and MPNST, support further
exploration of this strategy to overcome immunotherapy resistance [1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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